molecular formula C14H9FO4 B6378560 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol CAS No. 1258618-89-1

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol

Cat. No.: B6378560
CAS No.: 1258618-89-1
M. Wt: 260.22 g/mol
InChI Key: MOMULNPSFPMFCI-UHFFFAOYSA-N
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Description

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a formyl group attached to a phenol ring. This compound is of interest due to its unique structural features, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable phenol derivative, followed by formylation and carboxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-(4-Carboxy-3-fluorophenyl)-2-carboxyphenol.

    Reduction: 6-(4-Carboxy-3-fluorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Carboxy-3-fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and formyl group can influence the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid.
  • 4-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol.

Uniqueness

6-(4-Carboxy-3-fluorophenyl)-2-formylphenol is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications compared to similar compounds. The presence of both a formyl group and a fluorine atom on the phenol ring enhances its versatility in chemical synthesis and research applications.

Properties

IUPAC Name

2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-8(4-5-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMULNPSFPMFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685252
Record name 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258618-89-1
Record name 3-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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